(S)-3-amino-4-methylpentanoic acid hydrochloride
Overview
Description
(S)-3-amino-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative. It is often used in various scientific research fields due to its unique chemical properties and biological activities. This compound is particularly significant in the study of amino acid metabolism and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-4-methylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, (S)-3-amino-4-methylpentanoic acid.
Hydrochloride Formation: The amino acid is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure the purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Bulk Synthesis: Large quantities of (S)-3-amino-4-methylpentanoic acid are reacted with hydrochloric acid in industrial reactors.
Purification: The resulting product is purified using crystallization or other suitable purification techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include keto acids, amino alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-amino-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in amino acid metabolism and protein synthesis.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-amino-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in amino acid metabolism.
Pathways: It influences pathways related to protein synthesis and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
®-3-amino-4-methylpentanoic acid hydrochloride: The enantiomer of (S)-3-amino-4-methylpentanoic acid hydrochloride.
L-leucine hydrochloride: Another amino acid derivative with similar properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S)-3-amino-4-methylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFFBWDHRKWCB-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402587-64-8 | |
Record name | (3S)-3-amino-4-methylpentanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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